
Gold--zirconium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold–zirconium (1/1) is a compound formed by the combination of gold and zirconium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, nanotechnology, and catalysis. The combination of gold, known for its excellent conductivity and catalytic properties, with zirconium, known for its high strength and resistance to corrosion, results in a material with enhanced characteristics suitable for advanced technological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gold–zirconium (1/1) can be achieved through various methods, including:
Seeded Growth Synthesis: This method involves the deposition of gold on the surface of sol-gel derived zirconia mesoparticles. The process includes the immobilization of gold nanoparticles followed by repeated seeded-growth steps.
Sol-Gel Method: This involves the hydrolysis and condensation of zirconium alkoxides in the presence of gold salts, leading to the formation of gold–zirconium composite materials.
Industrial Production Methods: Industrial production of gold–zirconium (1/1) typically involves large-scale sol-gel processes or chemical vapor deposition techniques to ensure uniformity and high purity of the final product. These methods are optimized to control the particle size, morphology, and distribution of gold within the zirconium matrix.
化学反应分析
Types of Reactions: Gold–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The zirconium component can undergo oxidation to form zirconium dioxide, while gold remains inert under most conditions.
Reduction: Reduction reactions can be employed to revert oxidized zirconium back to its metallic state.
Substitution: Substitution reactions involving gold and zirconium can lead to the formation of different alloys and intermetallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize zirconium.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents are commonly used in reduction reactions.
Reaction Conditions: These reactions typically occur at high temperatures and may require the presence of catalysts to proceed efficiently.
Major Products:
Oxidation Products: Zirconium dioxide (ZrO₂) and gold remain as separate phases.
Reduction Products: Metallic zirconium and gold.
Substitution Products: Various gold-zirconium alloys and intermetallic compounds.
科学研究应用
Gold–zirconium (1/1) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions due to its unique surface properties and high catalytic activity.
Nanotechnology: Gold–zirconium nanoparticles are employed in the development of advanced materials with applications in electronics, photonics, and energy storage.
Biomedical Applications: The biocompatibility and antimicrobial properties of gold–zirconium make it suitable for use in medical implants, drug delivery systems, and diagnostic tools.
Surface-Enhanced Spectroscopy: The compound’s ability to enhance Raman scattering and other spectroscopic techniques makes it valuable in analytical chemistry and material science.
作用机制
The mechanism of action of gold–zirconium (1/1) in its various applications involves several molecular targets and pathways:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products with high efficiency.
Nanotechnology: The unique electronic and structural properties of gold–zirconium nanoparticles enable their use in enhancing the performance of electronic devices and sensors.
Biomedical Applications: The antimicrobial properties of gold–zirconium are attributed to the release of metal ions that disrupt microbial cell membranes and inhibit their growth
相似化合物的比较
Gold–zirconium (1/1) can be compared with other similar compounds, such as:
Gold–Titanium (1/1): Similar to gold–zirconium, gold–titanium alloys are known for their high strength and biocompatibility, making them suitable for medical implants.
Gold–Hafnium (1/1):
Gold–Platinum (1/1): Known for its excellent catalytic properties, gold–platinum alloys are widely used in industrial catalysis and fuel cells.
Uniqueness of Gold–Zirconium (1/1): The unique combination of gold and zirconium results in a compound with exceptional properties, including high strength, resistance to corrosion, and excellent catalytic activity. These characteristics make gold–zirconium (1/1) a valuable material for advanced technological applications.
属性
CAS 编号 |
194083-81-3 |
|---|---|
分子式 |
AuZr |
分子量 |
288.19 g/mol |
IUPAC 名称 |
gold;zirconium |
InChI |
InChI=1S/Au.Zr |
InChI 键 |
YPANPSDPZOVDOM-UHFFFAOYSA-N |
规范 SMILES |
[Zr].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)
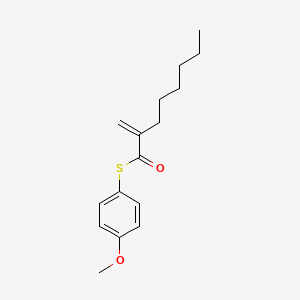
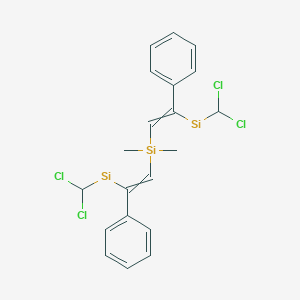

![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)

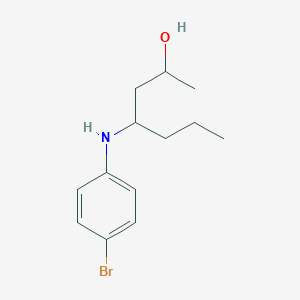
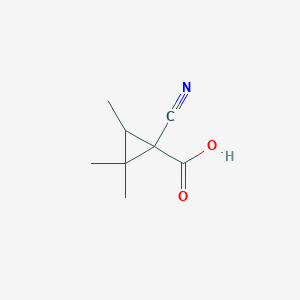
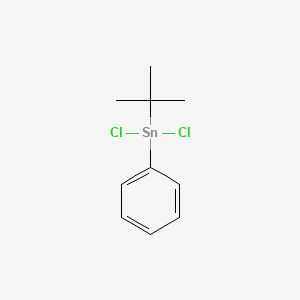
![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)

